molecular formula C15H18N2O3 B2759214 N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034270-66-9

N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2759214
CAS No.: 2034270-66-9
M. Wt: 274.32
InChI Key: FGXSVMFSHDQBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a nicotinamide core, a prop-2-yn-1-yl group, and a tetrahydro-2H-pyran-4-ylmethoxy substituent. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the nicotinamide core with propargyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Tetrahydro-2H-pyran-4-ylmethoxy Group: The final step is the etherification of the nicotinamide derivative with tetrahydro-2H-pyran-4-ylmethanol using a suitable catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nicotinamide core can be reduced to form dihydronicotinamide derivatives.

    Substitution: The tetrahydro-2H-pyran-4-ylmethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydronicotinamide derivatives.

    Substitution: Formation of new ether derivatives with different alkoxy groups.

Scientific Research Applications

N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group may facilitate binding to active sites, while the tetrahydro-2H-pyran-4-ylmethoxy group can enhance the compound’s stability and bioavailability. The nicotinamide core is crucial for the compound’s biological activity, potentially interacting with nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, widely known for its role in cellular metabolism.

    N-(prop-2-yn-1-yl)nicotinamide: Lacks the tetrahydro-2H-pyran-4-ylmethoxy group, making it less complex.

    6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide:

Uniqueness

N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the prop-2-yn-1-yl and tetrahydro-2H-pyran-4-ylmethoxy groups enhances its versatility in various applications compared to its simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)-N-prop-2-ynylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-7-16-15(18)13-3-4-14(17-10-13)20-11-12-5-8-19-9-6-12/h1,3-4,10,12H,5-9,11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXSVMFSHDQBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.